

EPZ-4777: A Potent and Selective Inhibitor of DOT1L Histone Methyltransferase

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Compound of Interest		
Compound Name:	EPZ-4777	
Cat. No.:	B1398500	Get Quote

For researchers, scientists, and drug development professionals, **EPZ-4777** has emerged as a critical tool for studying the role of DOT1L in normal and disease biology, particularly in the context of MLL-rearranged leukemias. This comparison guide provides a detailed selectivity profile of **EPZ-4777** against other histone methyltransferases (HMTs), supported by experimental data and protocols, to facilitate its effective application in research and development.

EPZ-4777 is a small molecule inhibitor of DOT1L, the sole known histone methyltransferase responsible for monomethylation of histone H3 at lysine 79 (H3K79).[1][2][3][4] This modification plays a crucial role in gene transcription, and its misregulation, often driven by MLL fusion proteins, is a key driver in a significant portion of acute leukemias.[1][2][5][6] **EPZ-4777** has been shown to selectively kill cells with MLL translocations by inhibiting H3K79 methylation and consequently blocking the expression of leukemogenic genes.[7]

Selectivity Profile of EPZ-4777

The efficacy and utility of a chemical probe are critically dependent on its selectivity. **EPZ-4777** exhibits remarkable selectivity for DOT1L over other histone methyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **EPZ-4777** against a panel of HMTs, demonstrating its high potency and specificity.



Histone Methyltransferase	IC50 (nM)	Fold Selectivity vs. DOT1L
DOT1L	0.4 ± 0.1	1
EZH1	>50,000	>100,000
EZH2	>50,000	>100,000
PRMT1	>50,000	>100,000
PRMT5	521 ± 137	1280
PRMT8	>50,000	>100,000
SETD7	>50,000	>100,000
WHSC1	>50,000	>100,000

Data sourced from Daigle et al., 2011.[8]

As the data indicates, **EPZ-4777** is over 1,000-fold more selective for DOT1L than for PRMT5 and shows negligible activity against a range of other HMTs at concentrations up to 50 μ M.[8] This high degree of selectivity minimizes off-target effects, making **EPZ-4777** a reliable tool for probing DOT1L function.

Experimental Protocols

The following is a detailed methodology for the biochemical assay used to determine the selectivity profile of **EPZ-4777**.

Histone Methyltransferase Inhibition Assay

This protocol outlines the steps for a cell-free enzymatic assay to measure the inhibitory activity of **EPZ-4777** against various histone methyltransferases.

Materials:

- EPZ-4777
- Recombinant human DOT1L (residues 1-416) and other HMTs



- Nucleosomes (as substrate)
- S-adenosyl-L-methionine (SAM), unlabeled
- [3H]-S-adenosyl-L-methionine ([3H]-SAM)
- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002%
 Tween-20, 0.005% Bovine Skin Gelatin
- S-adenosyl-L-homocysteine (SAH) for positive control
- Quenching solution: 800 μM unlabeled SAM
- 384-well microtiter plates
- Scintillation counter

Procedure:

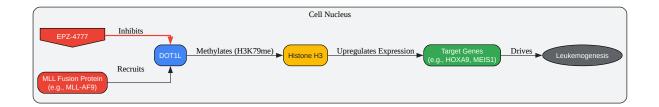
- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of **EPZ-4777** in DMSO, starting from a high concentration (e.g., 1 mM).
- Plate Setup: Add 1 μ L of each inhibitor dilution to the wells of a 384-well microtiter plate. For the 100% inhibition control, use a final concentration of 2.5 mM SAH.
- Enzyme Incubation: Add 40 μ L of 0.25 nM DOT1L (or other HMT) in assay buffer to each well. Incubate the plate for 30 minutes at room temperature.
- Reaction Initiation: Initiate the methyltransferase reaction by adding 10 μL of a substrate mix containing 200 nM [³H]-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes in assay buffer. The final concentrations of both SAM and the nucleosome substrate should be at their respective Michaelis-Menten constant (Km) values to ensure balanced assay conditions.
- Reaction Incubation: Incubate the reaction mixture for 120 minutes at room temperature.
- Reaction Quenching: Stop the reaction by adding 10 μL of 800 μM unlabeled SAM.



- Detection: Measure the incorporation of the radiolabeled methyl group into the nucleosome substrate using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each concentration of EPZ-4777 relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Mechanism of Action

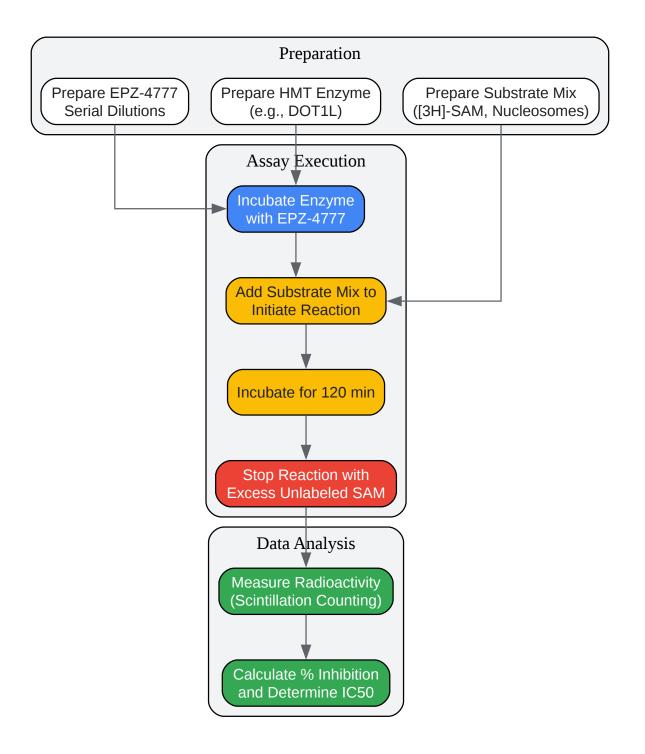
To understand the biological context in which **EPZ-4777** operates, the following diagrams illustrate the DOT1L signaling pathway in MLL-rearranged leukemia and the experimental workflow for assessing its inhibition.



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DOT1L signaling in MLL-rearranged leukemia.





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